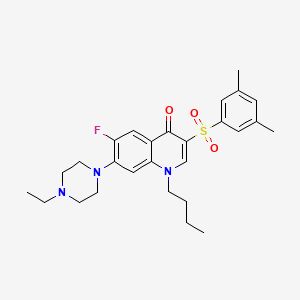

1-butyl-3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one

Description

This compound belongs to the 1,4-dihydroquinolin-4-one family, a structural class widely explored for antibacterial applications, particularly in fluoroquinolone derivatives. Key structural features include:

- 1-Position: A butyl group, which enhances lipophilicity and may improve pharmacokinetic properties such as half-life .

- 3-Position: A 3,5-dimethylbenzenesulfonyl group, which contributes electron-withdrawing effects and metabolic stability compared to traditional carboxylic acid substituents .

- 6-Position: A fluorine atom, a hallmark of fluoroquinolones, enhancing DNA gyrase inhibition and Gram-negative bacterial targeting .

- 7-Position: A 4-ethylpiperazin-1-yl group, known to improve cell penetration and reduce bacterial resistance mechanisms .

The compound’s molecular formula is C₃₀H₃₆FN₃O₄S, with a molecular weight of 577.70 g/mol (calculated).

Properties

IUPAC Name |

1-butyl-3-(3,5-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34FN3O3S/c1-5-7-8-31-18-26(35(33,34)21-14-19(3)13-20(4)15-21)27(32)22-16-23(28)25(17-24(22)31)30-11-9-29(6-2)10-12-30/h13-18H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBKMBCSQBNRAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the butyl, sulfonyl, and piperazinyl groups. Common reagents used in these reactions include butyl bromide, 3,5-dimethylbenzenesulfonyl chloride, and 4-ethylpiperazine. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline core or the piperazinyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the quinoline core.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-butyl-3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one likely involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound can prevent bacterial cell division and lead to cell death.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and properties of the target compound with structurally related analogs:

Pharmacological and Physicochemical Properties

The 3,5-dimethylbenzenesulfonyl group may reduce metabolic degradation compared to carboxylic acid derivatives (e.g., 1FQ) .

Antibacterial Activity: The 6-fluoro substituent is critical for Gram-negative activity, as seen in fluoroquinolones like ciprofloxacin. Its absence in desfluoroenrofloxacin correlates with reduced efficacy . The 4-ethylpiperazin-1-yl group at position 7 enhances binding to bacterial DNA gyrase and topoisomerase IV, similar to 1FQ and other advanced quinolones .

Synthetic Feasibility: The synthesis of the target compound likely follows methods analogous to those for 1,4-dihydroquinolin-4-ones, involving sulfonylation at position 3 and alkylation at position 1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.